molecular formula C18H26N2O3 B6587924 methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate CAS No. 1235614-44-4

methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate

Cat. No. B6587924
CAS RN: 1235614-44-4
M. Wt: 318.4 g/mol
InChI Key: IPGSSGRDDCPVCN-UHFFFAOYSA-N
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Description

This compound is an analog of Desmethylprodine or 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP, Ro 2-0718), an opioid analgesic drug developed in the 1940s by researchers at Hoffmann-La Roche . It has been labeled by the DEA as a Schedule I drug in the United States . It is chemically a reversed ester of pethidine which has about 70% of the potency of morphine .


Synthesis Analysis

The synthesis of this compound and its analogs involves a series of chemical reactions. For instance, the synthesis of triazole-pyrimidine-based compounds, which are structurally similar, involves designing, synthesizing, and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its analogs can be complex. For instance, the synthesis of triazole-pyrimidine-based compounds involves a series of chemical reactions . Further analysis of these reactions can provide insights into the chemical properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the compound can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the physical and chemical properties of the compound.

Scientific Research Applications

Safety and Hazards

Desmethylprodine, an analog of this compound, has been labeled by the DEA as a Schedule I drug in the United States . This indicates that it has a high potential for abuse and no accepted medical use. Therefore, it is likely that this compound may also have similar safety and hazard concerns.

properties

IUPAC Name

methyl 4-[[(4-propylbenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-4-14-5-7-16(8-6-14)17(21)19-13-15-9-11-20(12-10-15)18(22)23-2/h5-8,15H,3-4,9-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGSSGRDDCPVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-propylbenzamido)methyl)piperidine-1-carboxylate

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